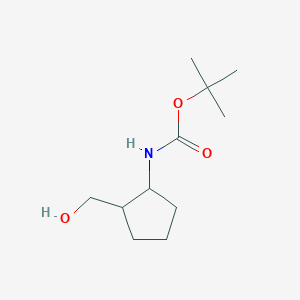![molecular formula C22H25NO3 B12104866 8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)
8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkaloid C is a naturally occurring organic compound that contains nitrogen atoms. Alkaloids are a diverse group of compounds found primarily in plants, and they often have significant physiological effects on humans and animals. Alkaloid C is known for its unique chemical structure and its various applications in different fields, including medicine, chemistry, and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alkaloid C involves several steps, including the use of specific reagents and catalysts. One common synthetic route involves the cross-coupling of phenyl magnesium bromide with 2-chloroquinoline, catalyzed by cobalt (II) acetylacetonate in dioxane at 50°C, resulting in a 74% yield . Another method involves the use of biocatalysis, where enzymes are used to facilitate the asymmetric synthesis of Alkaloid C .
Industrial Production Methods
Industrial production of Alkaloid C typically involves large-scale extraction from plant sources, followed by purification using techniques such as liquid-liquid extraction and countercurrent chromatography . These methods ensure the efficient isolation and purification of Alkaloid C for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Alkaloid C undergoes several types of chemical reactions, including:
Oxidation: Alkaloid C can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkaloid C can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule
Common Reagents and Conditions
Common reagents used in the reactions of Alkaloid C include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Alkaloid C may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Alkaloid C has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Alkaloid C involves its interaction with specific molecular targets and pathways. Alkaloid C can inhibit enzymes such as acetylcholinesterase and affect calcium transport, leading to various physiological effects . These interactions are crucial for its therapeutic and toxicological properties.
Comparaison Avec Des Composés Similaires
Alkaloid C can be compared with other similar compounds, such as:
Quinine: An alkaloid used as an antimalarial drug.
Morphine: An alkaloid with potent analgesic properties.
Nicotine: A stimulant alkaloid found in tobacco
Uniqueness
Alkaloid C is unique due to its specific chemical structure and its diverse range of applications. Unlike some other alkaloids, Alkaloid C has a broader spectrum of biological activities and can be used in various fields, from medicine to industrial applications .
Conclusion
Alkaloid C is a versatile and significant compound with numerous applications in scientific research and industry. Its unique chemical properties and diverse range of reactions make it an important subject of study in various fields. Understanding its preparation methods, chemical reactions, and mechanism of action can lead to further advancements in its applications and potential therapeutic uses.
Propriétés
IUPAC Name |
(2-benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-23-18-14-21(26-22(25)16-10-6-3-7-11-16)19(23)13-20(24)17(18)12-15-8-4-2-5-9-15/h2-11,17-21,24H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXPQRWLZDZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(C(C1CC2OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)


![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)


![8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)




